1,1-Diethylbiuret
Description
1,1-Diethylbiuret is a biuret derivative characterized by two ethyl groups substituted at the 1,1-positions of the biuret core (HN–CO–NH–CO–NH₂). Its structure allows for tunable physicochemical and biological properties through modifications of substituents on the biuret backbone.
Properties
CAS No. |
14628-80-9 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-carbamoyl-1,1-diethylurea |
InChI |
InChI=1S/C6H13N3O2/c1-3-9(4-2)6(11)8-5(7)10/h3-4H2,1-2H3,(H3,7,8,10,11) |
InChI Key |
INJNMKQLHWZRQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC(=O)N |
Canonical SMILES |
CCN(CC)C(=O)NC(=O)N |
Other CAS No. |
14628-80-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
| Compound Name | Substituents (Positions) | Key Structural Differences | Hypothesized Impact on Properties |
|---|---|---|---|
| This compound | Ethyl (1,1), H (5) | Moderate steric bulk, lipophilic | Balanced solubility and metabolic stability |
| 1-Methyl-1-ethyl-5-benzylbiuret | Methyl (1), Ethyl (1), Benzyl (5) | Increased lipophilicity (benzyl) | Enhanced membrane permeability, slower clearance |
| 1,3-Dimethyl-1-ethyl-5-phenylbiuret | Methyl (1,3), Ethyl (1), Phenyl (5) | Rigid aromatic group (phenyl) | Improved target binding affinity, potential toxicity |
| 1-Methyl-1-n-butyl-5-phenylbiuret | Methyl (1), n-Butyl (1), Phenyl (5) | Long alkyl chain (n-butyl) | Higher lipophilicity, prolonged half-life |
Physicochemical Properties
- Lipophilicity: Ethyl substituents (logP ~1.0) provide moderate lipophilicity, enhancing bioavailability compared to polar analogs.
- Stability : Ethyl groups may confer metabolic stability over methyl groups due to reduced oxidative susceptibility. Bulkier substituents (e.g., n-butyl) could hinder enzymatic degradation .
Comparison with Non-Biuret Structural Analogs
While the evidence lacks direct data on non-biuret analogs, insights can be inferred from related compounds:
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